molecular formula C11H13NO3 B14901946 2-Amino-2-oxoethyl 4-ethylbenzoate

2-Amino-2-oxoethyl 4-ethylbenzoate

Cat. No.: B14901946
M. Wt: 207.23 g/mol
InChI Key: BWSYWEJLVANUPT-UHFFFAOYSA-N
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Description

2-Amino-2-oxoethyl 4-ethylbenzoate is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid and contains an amino group, an oxo group, and an ethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-oxoethyl 4-ethylbenzoate can be synthesized by the reaction of 4-ethylbenzoic acid with chloroacetic acid amide in the presence of a solvent such as dimethylformamide. The reaction typically involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl 4-ethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-oxoethyl 4-ethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-2-oxoethyl 4-ethylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-oxoethyl 4-ethylbenzoate is unique due to the presence of the ethyl group on the benzene ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 4-ethylbenzoate

InChI

InChI=1S/C11H13NO3/c1-2-8-3-5-9(6-4-8)11(14)15-7-10(12)13/h3-6H,2,7H2,1H3,(H2,12,13)

InChI Key

BWSYWEJLVANUPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCC(=O)N

Origin of Product

United States

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